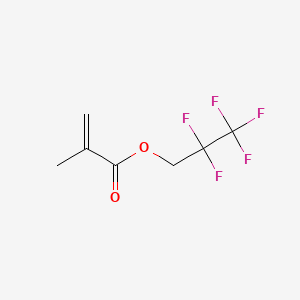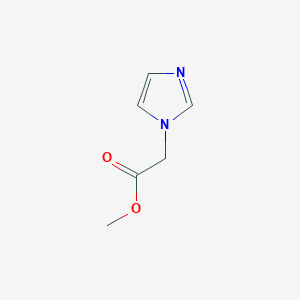
甲基1H-咪唑-1-基乙酸酯
描述
“Methyl 1H-imidazol-1-ylacetate” is a versatile chemical compound used in scientific research. It has a molecular formula of C6H8N2O2 . Its unique properties make it ideal for various applications such as drug synthesis, catalysis, and material science, contributing to advancements in diverse fields.
Synthesis Analysis
Imidazoles, including “Methyl 1H-imidazol-1-ylacetate”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of “Methyl 1H-imidazol-1-ylacetate” is characterized by its molecular formula C6H8N2O2 . More detailed structural analysis would require specific experimental data or computational modeling.科学研究应用
Synthesis of Carbonyl Compounds
“Methyl 1H-imidazol-1-ylacetate” derivatives have been utilized in the synthesis of carbonyl compounds. These derivatives can be converted into carbonyl compounds via corresponding quaternary salts. This process involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .
Development of New Drugs
Imidazole derivatives, including “Methyl 1H-imidazol-1-ylacetate”, play a crucial role in drug development due to their broad range of chemical and biological properties. They have been associated with various pharmacological activities such as antibacterial, antitumor, antidiabetic, and anti-inflammatory effects .
Antimicrobial Agents
The imidazole ring is a core structure in many antimicrobial agents. “Methyl 1H-imidazol-1-ylacetate” can be a precursor in synthesizing compounds with potential antibacterial and antifungal activities, contributing to the fight against drug-resistant strains of microbes .
Protecting Groups in Organic Synthesis
In organic synthesis, “Methyl 1H-imidazol-1-ylacetate” can serve as a protecting group for carbonyl compounds. This application is particularly valuable when selective reactions need to be performed on multifunctional molecules without affecting the carbonyl group .
Latent Functionality in Synthesis
The compound can act as a latent functionality, which means it can be used in a masked form and later converted to a more reactive species during a synthetic sequence. This is particularly useful in complex organic syntheses where stepwise reactivity control is required .
Synthon for Heterocyclic Compounds
“Methyl 1H-imidazol-1-ylacetate” can be used as a synthon, or synthetic equivalent, for the preparation of various heterocyclic compounds. These heterocycles are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
未来方向
属性
IUPAC Name |
methyl 2-imidazol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQOXBTQWXPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339622 | |
| Record name | Methyl 1H-imidazol-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1H-imidazol-1-ylacetate | |
CAS RN |
25023-22-7 | |
| Record name | Methyl 1H-imidazol-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of using microwave irradiation in the synthesis of Methyl 2-(1H-imidazol-1-yl)acetate as described in the research?
A1: The research highlights that utilizing microwave irradiation significantly reduces the reaction time for synthesizing Methyl 2-(1H-imidazol-1-yl)acetate. [] The reaction, when carried out in a microwave reactor with indium(III) trifluoromethanesulfonate as a catalyst, completes within 3 minutes. [] This is considerably faster than traditional synthetic methods, demonstrating the potential of microwave-assisted synthesis for improved efficiency in organic chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

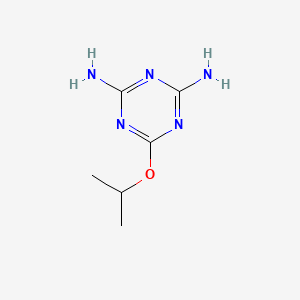



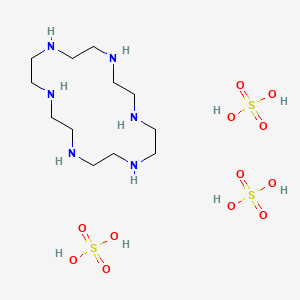

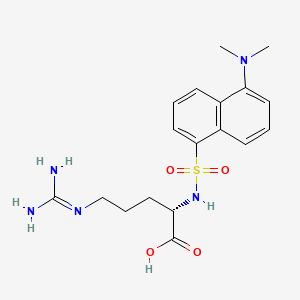
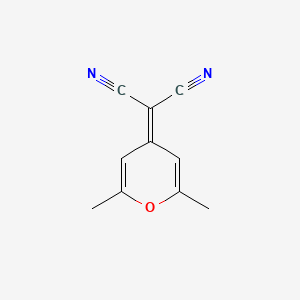


![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)
